REACTION_SMILES
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[Br:18][CH2:19][CH2:20][CH2:21][Cl:22].[CH3:1][CH2:2][O-:3].[CH3:23][CH2:24][OH:25].[CH3:5][n:6]1[c:7](=[S:17])[nH:8][n:9][c:10]1-[c:11]1[c:12]([CH3:16])[n:13][cH:14][o:15]1.[Na+:4]>>[CH3:5][n:6]1[c:7]([S:17][CH2:19][CH2:20][CH2:21][Cl:22])[n:8][n:9][c:10]1-[c:11]1[c:12]([CH3:16])[n:13][cH:14][o:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncoc1-c1n[nH]c(=S)n1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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Cc1ncoc1-c1nnc(SCCCCl)n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |